Enhanced Hydrogen Bonding Capacity: Comparison of Donor and Acceptor Counts
2-Amino-5-nitropyridin-3-ol possesses a higher total hydrogen bond (H-bond) donor and acceptor count compared to its closest structural analogs, 2-Amino-5-nitropyridine and 5-Nitropyridin-3-ol. This directly impacts its potential for stronger, more specific intermolecular interactions. The target compound has 2 H-bond donors (amino and hydroxyl groups) and 5 H-bond acceptors (pyridine nitrogen, nitro oxygens, hydroxyl oxygen) [1]. In contrast, 2-Amino-5-nitropyridine has only 1 donor and 4 acceptors [2], while 5-Nitropyridin-3-ol has 1 donor and 4 acceptors [3].
| Evidence Dimension | Hydrogen Bond Donors / Acceptors (count) |
|---|---|
| Target Compound Data | 2 donors / 5 acceptors |
| Comparator Or Baseline | 2-Amino-5-nitropyridine (1 donor / 4 acceptors); 5-Nitropyridin-3-ol (1 donor / 4 acceptors) |
| Quantified Difference | Target compound has 1 additional donor and 1 additional acceptor vs. both comparators. |
| Conditions | Computed molecular properties (PubChem/Cactvs) |
Why This Matters
This higher H-bonding capacity can translate to increased aqueous solubility and stronger, more specific binding to biological targets, which is a critical selection criterion for building blocks in drug discovery.
- [1] Kuujia. (n.d.). Cas no 908248-27-1 (2-Amino-5-nitropyridin-3-ol). View Source
- [2] PubChem. (2026). 2-Amino-5-nitropyridine (CID 77888). View Source
- [3] PubChem. (2026). 5-Nitropyridin-3-ol (CID 2762905). View Source
